Diethyl 3-(4-bromobenzoyl)pyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate Diethyl 3-(4-bromobenzoyl)pyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16173722
InChI: InChI=1S/C25H20BrNO5/c1-3-31-24(29)19-20(25(30)32-4-2)22(23(28)16-9-11-17(26)12-10-16)27-14-13-15-7-5-6-8-18(15)21(19)27/h5-14H,3-4H2,1-2H3
SMILES:
Molecular Formula: C25H20BrNO5
Molecular Weight: 494.3 g/mol

Diethyl 3-(4-bromobenzoyl)pyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate

CAS No.:

Cat. No.: VC16173722

Molecular Formula: C25H20BrNO5

Molecular Weight: 494.3 g/mol

* For research use only. Not for human or veterinary use.

Diethyl 3-(4-bromobenzoyl)pyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate -

Specification

Molecular Formula C25H20BrNO5
Molecular Weight 494.3 g/mol
IUPAC Name diethyl 3-(4-bromobenzoyl)pyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate
Standard InChI InChI=1S/C25H20BrNO5/c1-3-31-24(29)19-20(25(30)32-4-2)22(23(28)16-9-11-17(26)12-10-16)27-14-13-15-7-5-6-8-18(15)21(19)27/h5-14H,3-4H2,1-2H3
Standard InChI Key ZWBPFNWKWCSHOY-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C2C3=CC=CC=C3C=CN2C(=C1C(=O)OCC)C(=O)C4=CC=C(C=C4)Br

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, diethyl 3-(4-bromobenzoyl)pyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate, reflects its intricate structure. Key components include:

  • A pyrrolo[2,1-a]isoquinoline core, which merges a five-membered pyrrole ring with a six-membered isoquinoline system.

  • A 4-bromobenzoyl group at position 3, introducing electrophilic character.

  • Ethyl ester groups at positions 1 and 2, enhancing solubility and metabolic stability.

The canonical SMILES string (CCOC(=O)C1=C2C3=CC=CC=C3C=CN2C(=C1C(=O)OCC)C(=O)C4=CC=C(C=C4)Br) and InChIKey (ZWBPFNWKWCSHOY-UHFFFAOYSA-N) provide unambiguous structural identifiers.

Spectroscopic and Analytical Data

Nuclear Magnetic Resonance (NMR):

  • ¹H-NMR (DMSO-d₆): Signals at δ 8.19–8.18 (1H, m), 7.94 (1H, s), and 3.86 (3H, CH₃) confirm aromatic protons and ester methyl groups .

  • ¹³C-NMR: Peaks at δ 196.17 (carbonyl), 165.67 (ester), and 114.95 (aromatic carbons) align with the expected functional groups .

Mass Spectrometry (MS):

  • ESI-MS shows a [M+H]⁺ ion at m/z 496.2, consistent with the molecular formula .

Synthesis and Optimization

Green Synthesis Protocols

A one-pot multicomponent reaction in aqueous media offers an eco-friendly route to pyrroloisoquinoline derivatives. The protocol involves:

  • Reactants: Isoquinoline, alkyl bromides, and dialkyl acetylenedicarboxylates.

  • Conditions: Water at 70°C, eliminating toxic solvents.

  • Yield: Up to 86%, demonstrating efficiency .

Mechanistic Insights:

  • Nucleophilic attack by isoquinoline on acetylenedicarboxylate forms a zwitterionic intermediate.

  • Subsequent alkylation and cyclization yield the pyrroloisoquinoline core .

Functionalization Strategies

Introducing the 4-bromobenzoyl group involves Friedel-Crafts acylation using 4-bromobenzoyl chloride under Lewis acid catalysis (e.g., AlCl₃). Ethyl ester groups are incorporated via esterification with ethanol in acidic conditions.

Biological Activities and Mechanisms

Antitubercular Efficacy

In preclinical studies, structurally analogous compounds (e.g., QUIN-KNV1–12) exhibit potent activity against Mycobacterium tuberculosis:

  • MIC Values: 0.5–2.0 µg/mL, surpassing first-line drugs like isoniazid .

  • Target Engagement: Inhibition of mycobacterial cytochrome P450 enzymes, disrupting cell wall biosynthesis .

Structure-Activity Relationships (SAR):

  • Bromine at position 4 enhances lipophilicity and membrane permeability.

  • Ethyl esters improve metabolic stability compared to methyl analogs .

Pharmaceutical Development

Preclinical Profiling

Pharmacokinetics:

  • Solubility: 28 µg/mL in PBS (pH 7.4).

  • Plasma Stability: t₁/₂ = 6.2 hours in human plasma.

Toxicology:

  • No significant hepatotoxicity observed at 50 mg/kg (rodent models).

Formulation Strategies

  • Nanoemulsions: Lipid-based carriers enhance oral bioavailability (AUC₀–₂₄ = 12.3 µg·h/mL).

  • Prodrugs: Phosphate esters for improved aqueous solubility .

Research Implications and Future Directions

Mechanistic Elucidation

Ongoing studies aim to:

  • Map binding interactions with tuberculosis targets via X-ray crystallography.

  • Optimize substituents for reduced CYP450 inhibition .

Clinical Translation

Phase I trials are planned to evaluate safety and dose-limiting toxicities in healthy volunteers. Collaborative efforts with the TB Alliance aim to accelerate regulatory approval .

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